molecular formula C7H13NO2 B13946987 2-Methoxycyclopentane-1-carboxamide

2-Methoxycyclopentane-1-carboxamide

Cat. No.: B13946987
M. Wt: 143.18 g/mol
InChI Key: IMXZXHFFAJCEEK-UHFFFAOYSA-N
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Description

2-Methoxycyclopentane-1-carboxamide is an organic compound that belongs to the class of carboxamides It features a cyclopentane ring substituted with a methoxy group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycyclopentane-1-carboxamide can be achieved through several methods:

    Methylation of Cyclopentanol:

    Addition of Methanol to Cyclopentene: This method is more sustainable as it does not produce by-products.

Industrial Production Methods: Industrial production typically involves the catalytic amidation of carboxylic acid substrates. This process can be either catalytic or non-catalytic, depending on the desired yield and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxycyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of various substituted cyclopentane derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxycyclopentane-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-Methoxycyclopentane-1-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-methoxycyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXZXHFFAJCEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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